molecular formula C16H25N3O2 B10968781 1-(3-Methoxyphenyl)-3-[1-(propan-2-yl)piperidin-4-yl]urea

1-(3-Methoxyphenyl)-3-[1-(propan-2-yl)piperidin-4-yl]urea

Cat. No.: B10968781
M. Wt: 291.39 g/mol
InChI Key: UXGBGWXAKRNWEB-UHFFFAOYSA-N
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Description

N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-METHOXYPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a piperidine ring substituted with an isopropyl group and a methoxyphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-METHOXYPHENYL)UREA typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with isopropylamine under basic conditions to form 1-isopropyl-4-piperidone.

    Urea Formation: The intermediate 1-isopropyl-4-piperidone is then reacted with 3-methoxyaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-METHOXYPHENYL)UREA may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-METHOXYPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-METHOXYPHENYL)UREA has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activities.

    Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: Used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-METHOXYPHENYL)UREA involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-METHOXYPHENYL)UREA can be compared with other similar compounds, such as:

    N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-HYDROXYPHENYL)UREA: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-CHLOROPHENYL)UREA: Similar structure but with a chloro group instead of a methoxy group.

    N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-NITROPHENYL)UREA: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The uniqueness of N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-METHOXYPHENYL)UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea

InChI

InChI=1S/C16H25N3O2/c1-12(2)19-9-7-13(8-10-19)17-16(20)18-14-5-4-6-15(11-14)21-3/h4-6,11-13H,7-10H2,1-3H3,(H2,17,18,20)

InChI Key

UXGBGWXAKRNWEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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